molecular formula C21H25NO4 B1681284 Rotundine CAS No. 10097-84-4

Rotundine

Cat. No.: B1681284
CAS No.: 10097-84-4
M. Wt: 355.4 g/mol
InChI Key: AEQDJSLRWYMAQI-KRWDZBQOSA-N
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Mechanism of Action

Tetrahydropalmatine (THP), also known as ROTUNDINUM or Rotundine, is a tetrahydroprotoberberine isoquinoline alkaloid . It has attracted considerable attention due to its diverse pharmacological activities .

Target of Action

The primary targets of THP are the Dopamine D1 and D2 receptors . These receptors play a crucial role in the dopaminergic system, which is involved in various physiological functions, including motor control, reward, reinforcement, and the induction of euphoria.

Mode of Action

THP acts as an antagonist at the Dopamine D1 and D2 receptors . By binding to these receptors, it inhibits the action of dopamine, a neurotransmitter that plays a significant role in the reward and pleasure centers of the brain.

Biochemical Pathways

THP may act through several pathways, including the MMP/TIMP signaling and Wnt/β-catenin pathways . These pathways are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Pharmacokinetics

Pharmacokinetic studies have shown that THP is inadequately absorbed in the intestine and has rapid clearance and low bioavailability in vivo . Self-microemulsifying drug delivery systems could increase the absorption level and absorption rate of thp and improve its bioavailability .

Result of Action

The molecular and cellular effects of THP’s action include anti-addiction, anti-inflammatory, analgesic, neuroprotective, and antitumor effects . For instance, THP can improve cardiac function and alleviate myocardial injury in acute myocardial ischemia .

Action Environment

The action, efficacy, and stability of THP can be influenced by various environmental factors. For example, the absorption and bioavailability of THP can be affected by the presence of other compounds in the gastrointestinal tract

Biochemical Analysis

Biochemical Properties

Tetrahydropalmatine interacts with several enzymes, proteins, and other biomolecules. It may act through several pathways, including the MMP/TIMP signaling and Wnt/β-catenin pathways . It has been reported to interact with a number of receptor types, including alpha-1 adrenergic receptors, at which it functions as an antagonist, and GABA-A receptors, through positive allosteric modulation .

Cellular Effects

Tetrahydropalmatine has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It has been demonstrated to possess analgesic effects and may be beneficial in the treatment of heart disease and liver damage .

Molecular Mechanism

Tetrahydropalmatine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The pharmacological profile of Tetrahydropalmatine includes antagonism of dopamine D1, and D2 receptors as well as actions at dopamine D3, alpha adrenergic and serotonin receptors .

Temporal Effects in Laboratory Settings

The effects of Tetrahydropalmatine change over time in laboratory settings. It has been shown that Tetrahydropalmatine was inadequately absorbed in the intestine and had rapid clearance and low bioavailability in vivo .

Dosage Effects in Animal Models

Tetrahydropalmatine demonstrates an analgesic effect in animal models of neuropathic and inflammatory pain . The effects of Tetrahydropalmatine vary with different dosages in animal models .

Metabolic Pathways

Tetrahydropalmatine is involved in several metabolic pathways. The metabolic pathways of Tetrahydropalmatine in three male healthy Chinese volunteers were studied and it was found that the biotransformation of Tetrahydropalmatine mainly includes monohydroxylation, demethylation, glucuronidation, and sulfonation of demethylated metabolites .

Transport and Distribution

Tetrahydropalmatine is transported and distributed within cells and tissues

Properties

IUPAC Name

(13aS)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQDJSLRWYMAQI-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2506-20-9 (hydrochloride)
Record name Tetrahydropalmatine
Source ChemIDplus
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DSSTOX Substance ID

DTXSID701020650
Record name (-)-S-Tetrahydropalmatine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483-14-7, 10097-84-4
Record name (-)-Tetrahydropalmatine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=483-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Tetrahydropalmatine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydropalmatine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010097844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydropalmatine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12093
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Record name (-)-S-Tetrahydropalmatine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Tetrahydropalmatine
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Record name TETRAHYDROPALMATINE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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